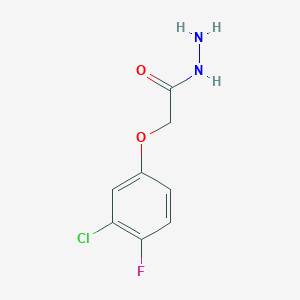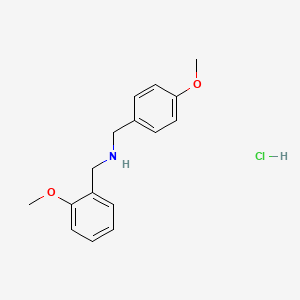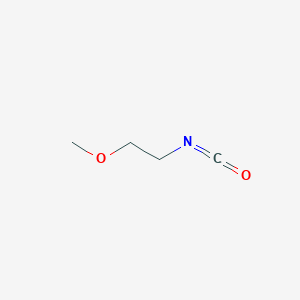
3-Bromo-7-chloroquinoline
描述
3-Bromo-7-chloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines are heterocyclic aromatic compounds with a structure that combines a benzene ring with a pyridine ring. The presence of bromine and chlorine atoms on the quinoline scaffold can significantly influence its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of halogenated quinolines, such as 3-bromoquinoline derivatives, can be achieved through regioselective methods. One approach involves a formal [4 + 2]-cycloaddition between an N-aryliminium ion, generated from arylmethyl azides, and 1-bromoalkynes. This strategy has been successfully applied to synthesize various quinoline derivatives, including those with additional functional groups . Another method for synthesizing halogenated quinolines involves the Sandmeyer reaction, where an amino group is replaced by a halogen such as chlorine or bromine .
Molecular Structure Analysis
The molecular structure of halogenated quinolines can be determined using various spectroscopic techniques and computational methods. For instance, the crystal structure of related compounds, such as 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, has been elucidated, revealing a triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . Density functional theory (DFT) calculations can be used to optimize the geometry and predict vibrational frequencies, which can be compared with experimental data from techniques like FTIR and FT-Raman spectroscopy .
Chemical Reactions Analysis
Halogenated quinolines can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the bromination of biquinoline derivatives has been studied, showing regioselectivity depending on the reaction conditions . The reactivity of halogenated quinolines can also be harnessed to synthesize complex structures, such as silver(I) complexes, which exhibit interesting coordination geometries and electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-7-chloroquinoline can be inferred from studies on similar halogenated quinolines. These compounds often exhibit significant antibacterial activity, making them valuable in the development of new antimicrobial agents . The electronic properties, such as dipole moment, polarizability, and HOMO-LUMO energies, can be calculated using DFT, providing insights into their potential applications in materials science, such as nonlinear optical materials . Additionally, the molecular electrostatic potential and frontier molecular orbitals can be investigated to reveal physicochemical properties relevant to their reactivity and interactions with biological targets .
科学研究应用
-
3-Bromo-7-chloroquinoline is a chemical compound with the linear formula C9H5BrClN . It’s a type of quinoline, a class of compounds that have been extensively studied for their wide range of biological activities.
-
Quinoline and its derivatives have found applications in various fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
-
Quinoline derivatives are available as drugs, with the outstanding ones being anti-malarial (chloroquine, quinine, primaquine), antibacterial (fluoroquinolones such as ciprofloxacin), anticancer (topotecan and camptothecin), local anesthetic (dibucaine) and anti-tubercular (bedaquiline) drugs .
-
The synthesis of quinoline and its derivatives involves various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve reactions such as condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .
-
The results of using quinoline derivatives in medicinal applications have been promising. For instance, the anti-malarial drugs have been effective in treating and preventing malaria, a disease that affects millions of people worldwide .
-
Antimicrobial Activity : Quinoline derivatives, including 3-Bromo-7-chloroquinoline, have shown good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
-
Antimalarial Activity : Among a series of quinoline derivatives, 3-bromo-1-(2,3-dibromo-2-methylpropyl)-7-chloroquinolin-4(1H)-one showed potent antimalarial activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of malaria parasite P. falciparum .
-
Antifungal Activity : The bromo derivative of quinoline exhibited high antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .
-
Antibacterial Activity : The same bromo derivative also showed high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii .
-
Chemical Synthesis : 3-Bromo-7-chloroquinoline is used in the synthesis of various chemical compounds . It’s a key ingredient in the production of other quinoline derivatives, which are utilized in various fields of industrial and synthetic organic chemistry .
-
Pharmaceutical Research : Quinoline derivatives, including 3-Bromo-7-chloroquinoline, are used in the development of new drugs . For instance, 3-bromo-1-(2,3-dibromo-2-methylpropyl)-7-chloroquinolin-4(1H)-one showed potent antimalarial activity compared with artesunate as a reference drug .
-
Antibacterial and Antifungal Activity : The corresponding bromo derivative of quinoline exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .
安全和危害
未来方向
Quinoline derivatives, including 3-Bromo-7-chloroquinoline, continue to be a subject of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research will likely continue to explore the synthesis and potential applications of 3-Bromo-7-chloroquinoline and other quinoline derivatives.
属性
IUPAC Name |
3-bromo-7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIHGFJRSSSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561646 | |
| Record name | 3-Bromo-7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloroquinoline | |
CAS RN |
84973-05-7 | |
| Record name | 3-Bromo-7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-7-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)
![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)




![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)



![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)
